molecular formula C20H18N2O3S B2791847 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 801226-16-4

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2791847
CAS No.: 801226-16-4
M. Wt: 366.44
InChI Key: DCAYBWBZSQDACQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 3-methylbenzyl group at position 5, linked to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The structural complexity arises from the fusion of aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13-5-4-6-14(9-13)10-15-11-21-20(26-15)22-19(23)18-12-24-16-7-2-3-8-17(16)25-18/h2-9,11,18H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYBWBZSQDACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a benzodioxine structure, which are known for their biological activity. The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, and it possesses a unique combination of functional groups that contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For example, studies have demonstrated that related thiazole derivatives can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division and proliferation .

Key Findings:

  • Cytotoxicity: Compounds with thiazole moieties have shown low lethal concentrations (LC50) in neuroblastoma and glioblastoma cell lines, indicating high potency against resistant cancer types .
  • Mechanism of Action: The mechanism typically involves the inhibition of tubulin polymerization and induction of G2/M phase arrest in the cell cycle .

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes and disrupt cellular functions.

Research Insights:

  • Studies have reported that derivatives of thiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to cell death.

Case Studies

  • Anticancer Efficacy in Glioblastoma:
    A study evaluated the efficacy of a similar compound in glioblastoma models, revealing that it significantly reduced tumor growth in vivo. The compound demonstrated enhanced brain uptake due to its hydrophobic nature, which is critical for treating brain tumors .
  • Antimicrobial Testing:
    In vitro assays showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. The structure-activity relationship indicated that modifications to the thiazole ring could enhance antimicrobial potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase through tubulin disruption.
  • Apoptosis Induction: Triggers apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis

CompoundActivityTargetReference
Compound AAnticancerGlioblastoma
Compound BAntimicrobialStaphylococcus aureus
This compoundBothVariousCurrent Study

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thiazole and Benzodioxine Motifs

The compound shares structural homology with several derivatives reported in recent studies:

Compound Key Features Biological Activity Reference
Target Compound : N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Thiazole with 3-methylbenzyl; benzodioxine carboxamide linker Not explicitly reported, but inferred anticancer potential based on analogs N/A
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Replaces benzodioxine with triazole-carboxylic acid; retains 3-methylbenzyl 40% growth inhibition in NCI-H522 lung cancer cells (GP = 62.47%) [6]
2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) Substitutes benzodioxine with dimethylfuran; same thiazole core Synthesized and characterized, no explicit activity reported [9]
BG02047 : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Dual benzodioxine moieties linked via oxadiazole No activity reported; structural focus on benzodioxine stacking [10]
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Benzodioxine carboxamide linked to pyrimidinyl-thiophene Supplier-listed; potential kinase inhibition inferred from heterocyclic motifs [12]
2.2 Functional Group Variations and Impact on Activity
  • Thiazole Modifications :

    • The 3-methylbenzyl substitution on the thiazole ring is conserved in multiple analogs, suggesting its role in hydrophobic interactions or target binding .
    • Replacement of benzodioxine with triazole (as in ) enhances anticancer activity, likely due to improved solubility or hydrogen-bonding capacity .
  • Benzodioxine vs. Furan/Oxadiazole: The benzodioxine carboxamide in the target compound may enhance metabolic stability compared to furan derivatives (e.g., compound 7b in ) .
2.3 Pharmacological Context
  • Anticancer Potential: Thiazole derivatives bearing 3-methylbenzyl groups (e.g., ) show selective cytotoxicity against lung and colon cancer lines, suggesting the target compound may share similar mechanisms . Benzodioxine-containing compounds (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems .
  • Therapeutic Applications :

    • While the target compound’s exact application is unclear, structurally related benzodioxine derivatives are patented for antiparasitic (e.g., heartworm treatment in ) and anti-inflammatory uses (e.g., glucocorticoid receptor agonists in ) .

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